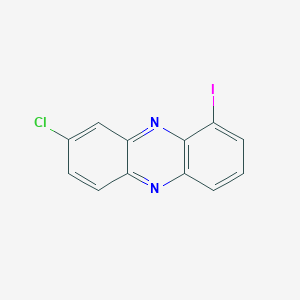

8-Chloro-1-iodophenazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis and Crystal Structure Analysis

The synthesis of 8-chloro-1H-pyrrolo[2,3-b]phenazine5-oxide, a compound related to 8-Chloro-1-iodophenazine, has been described, where the compound forms dark purple crystals from a methanol solution. The crystal structure is triclinic, belonging to the P-1 space group, with specific unit cell parameters detailed in the study. This compound is notable for its strong light absorption in the green to cyan wavelength range, which is lost upon protonation, indicating a potential for optical applications .

Chemical Reactions Analysis

In a related study, the reactivity of chlorine atoms in a similar compound, 2-phenyl-5, 8-dichloropyrimido[4,5-d]pyridazine, was investigated. The reaction with primary and secondary amines yielded mono-substituted compounds, which were mixtures of two isomers. The study found that under milder conditions with specific reactants such as morpholine or aniline, only the 8-substituted compound was obtained. This suggests that the position of chlorine atoms significantly influences the reactivity and the outcome of substitution reactions .

Molecular Structure Analysis

The molecular structure of phenazine derivatives has been further explored through the study of phenazine-chloranilic acid. The research revealed two solid phases of the compound, with phase transitions occurring at specific temperatures. The crystal structures of both phases were determined, showing that the molecules are arranged alternately through hydrogen bonds. In one phase, salt formation occurs, leading to a monocation and monoanion linked by hydrogen bonds. This study provides insight into the intermolecular interactions and phase behavior of phenazine derivatives .

Physical and Chemical Properties Analysis

While the provided papers do not directly describe the physical and chemical properties of this compound, they offer insights into related compounds. The strong light absorption of the phenazine N-oxide derivative suggests that similar compounds may also exhibit unique optical properties. The reactivity of chlorine atoms in the pyrimido-pyridazine derivative indicates that halogen substitution in these compounds can significantly affect their chemical behavior. The hydrogen bonding and phase behavior in the phenazine-chloranilic acid study suggest that phenazine derivatives can have complex solid-state properties influenced by intermolecular interactions .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Characterization

8-Chloro-1-iodophenazine, as part of the phenazine derivatives, has been involved in the synthesis and characterization of various compounds. A study focusing on triazole pyridazine derivatives, which are closely related to phenazine derivatives, detailed their synthesis, crystal structure characterization, and theoretical studies using density functional theory (DFT) calculations. These derivatives exhibited biological properties such as anti-tumor and anti-inflammatory activities (Sallam et al., 2021).

2. Photophysical Properties

Phenazine derivatives have been studied for their photophysical properties. A study on the preparation and crystal structure of a phenazine derivative highlighted its strong light absorption in specific wavelength ranges, indicating potential applications in light-sensitive technologies (Ding et al., 2013).

3. Electrophilic Chlorination

Electrophilic chlorination, a key process in chemical synthesis, involves compounds like 1-chloro-1,2-benziodoxol-3-one, which shares a structural similarity with this compound. This process is critical for chlorination of nitrogen-containing heterocycles and has applications in industrial and pharmaceutical chemistry (Wang et al., 2016).

4. Antitumoral Effects

Studies on phenazine N5,N10-dioxide derivatives have shown significant antitumoral effects, indicating the potential of phenazine derivatives like this compound in cancer research. These derivatives can induce cell cycle arrest and apoptosis in cancer cells (Pachón et al., 2008).

5. Biological Control in Agriculture

In the agricultural sector, phenazine-producing Pseudomonas strains have been studied for their role in biological control of diseases. Their production of phenazine compounds is essential for suppressing fungal pathogens, indicating a potential application of this compound in this area (Yu et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known to cause respiratory tract irritation, skin irritation, and serious eye irritation , suggesting that it interacts with proteins or receptors involved in these physiological responses.

Biochemical Pathways

It’s worth noting that related compounds such as 8-chloroadenosine have been shown to affect the adar1/p53 signaling pathway .

Result of Action

It is known to cause respiratory tract irritation, skin irritation, and serious eye irritation .

Biochemische Analyse

Biochemical Properties

It is known that phenazines, a class of compounds to which 8-Chloro-1-iodophenazine belongs, exhibit a diverse range of biological properties

Cellular Effects

Phenazines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Phenazines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms through which this compound exerts its effects remain to be determined.

Metabolic Pathways

It is known that phenazines can be involved in various metabolic pathways

Eigenschaften

IUPAC Name |

8-chloro-1-iodophenazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClIN2/c13-7-4-5-9-11(6-7)16-12-8(14)2-1-3-10(12)15-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCCOIJIQNGJST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)N=C3C=C(C=CC3=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B3007112.png)

![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3007117.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3007124.png)